molecular formula C31H28N6O8S2 B12953562 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid

2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid

Cat. No.: B12953562
M. Wt: 676.7 g/mol
InChI Key: LYDCULHGQYWFBJ-UHFFFAOYSA-N
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Description

2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including benzhydryloxy, carbonyl, amino, oxopyrimidinyl, benzo[d]thiazole, sulfonamido, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the benzhydryloxycarbonyl intermediate: This step involves the reaction of benzhydrol with phosgene to form benzhydryloxycarbonyl chloride, which is then reacted with an amine to form the benzhydryloxycarbonyl-protected amine.

    Synthesis of the oxopyrimidinyl intermediate: This step involves the cyclization of a suitable precursor to form the oxopyrimidinyl ring.

    Coupling of intermediates: The benzhydryloxycarbonyl-protected amine is coupled with the oxopyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the benzo[d]thiazole-sulfonamido group: This step involves the reaction of the coupled intermediate with a benzo[d]thiazole-sulfonamide derivative under suitable conditions.

    Final acylation: The final step involves the acylation of the intermediate with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions, protein modifications, and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific biological pathways.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism of action would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)propanoic acid
  • 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)butanoic acid

Uniqueness

The uniqueness of 2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzhydryloxycarbonyl and benzo[d]thiazole-sulfonamido groups, along with the oxopyrimidinyl and acetamido moieties, makes this compound particularly versatile for various scientific and industrial purposes.

Properties

Molecular Formula

C31H28N6O8S2

Molecular Weight

676.7 g/mol

IUPAC Name

2-[[2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetyl]-[2-(1,3-benzothiazol-2-ylsulfonylamino)ethyl]amino]acetic acid

InChI

InChI=1S/C31H28N6O8S2/c38-26(36(20-27(39)40)18-16-32-47(43,44)31-33-23-13-7-8-14-24(23)46-31)19-37-17-15-25(34-29(37)41)35-30(42)45-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-15,17,28,32H,16,18-20H2,(H,39,40)(H,34,35,41,42)

InChI Key

LYDCULHGQYWFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)N(CCNS(=O)(=O)C4=NC5=CC=CC=C5S4)CC(=O)O

Origin of Product

United States

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